molecular formula C15H16BrN3O B2879620 2-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide CAS No. 1448130-38-8

2-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide

Cat. No.: B2879620
CAS No.: 1448130-38-8
M. Wt: 334.217
InChI Key: AJAINOYYWVHVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide is a chemical compound characterized by its bromine atom, cyclopropyl group, and benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the pyrazole core. The cyclopropyl group is introduced through a cyclopropanation reaction, and the bromine atom is added via a halogenation process. The benzamide moiety is then attached through an amide coupling reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ion.

  • Reduction: The compound can be reduced to remove the bromine atom.

  • Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like sodium iodide (NaI) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromate ion (BrO3-)

  • Reduction: 2-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzylamine

  • Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for cross-coupling reactions, such as Suzuki-Miyaura coupling.

Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It can be used as a lead compound for the development of new drugs.

Medicine: Due to its biological activities, 2-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide is being studied for its therapeutic potential. It may be used in the treatment of infections and certain types of cancer.

Industry: In the chemical industry, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the creation of novel compounds with diverse applications.

Mechanism of Action

The mechanism by which 2-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and the benzamide moiety play crucial roles in binding to these targets, leading to biological responses. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • 2-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide

  • 2-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzylamine

  • 2-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzene

Uniqueness: This compound is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and biological activities

Properties

IUPAC Name

2-bromo-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O/c1-19-14(10-6-7-10)8-11(18-19)9-17-15(20)12-4-2-3-5-13(12)16/h2-5,8,10H,6-7,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAINOYYWVHVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2=CC=CC=C2Br)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.